REACTION_SMILES
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[CH3:16][S:17]([OH:18])(=[O:19])=[O:20].[OH:1][N:2]=[CH:3][C:4](=[O:5])[NH:6][c:7]1[cH:8][c:9]([CH3:15])[c:10]([O:13][CH3:14])[cH:11][cH:12]1>>[C:3]1(=[O:18])[C:4](=[O:5])[NH:6][c:7]2[cH:8][c:9]([CH3:15])[c:10]([O:13][CH3:14])[cH:11][c:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(=O)C=NO)cc1C
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1C)NC(=O)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |